5-Bromo-2-(carbamoylamino)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves several steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The specific synthesis process for “5-Bromo-2-(carbamoylamino)benzoic acid” may vary.Relevant Papers Several papers and patents discuss related compounds and their synthesis, properties, and applications . These may provide further insights into “this compound”.
Scientific Research Applications
Self-Assembled Nanostructures at Liquid-Solid Interface
Researchers have investigated bifunctional molecules similar to 5-Bromo-2-(carbamoylamino)benzoic acid for their ability to form two-dimensional self-assembled nanostructures at the liquid-solid interface. The study, focusing on 5-bromo-2-hexadecyloxy-benzoic acid (5-BHBA), highlighted the impact of halogen and hydrogen bonds in forming diverse nanoarchitectures. This finding provides innovative insights into the controlled assembly of nanomaterials, crucial for nanotechnology applications (Wu et al., 2017).
Synthesis and Characterization of Metal Complexes
Another research avenue involves the synthesis and characterization of metal complexes derived from similar brominated benzoic acids. A study on the synthesis of a Cadmium (II) complex from an azo ligand based on a brominated benzoic acid derivative demonstrated potential antimicrobial activities. This suggests applications in developing new antimicrobial agents (Jaber, Kyhoiesh, & Jawad, 2021).
Industrial Scale-Up of Related Compounds
The industrial process scale-up for the synthesis of related compounds, like 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for SGLT2 inhibitors, underscores the chemical's importance in pharmaceutical manufacturing. The described scalable process demonstrates the feasibility of producing such compounds on an industrial scale, indicating the broad utility of brominated benzoic acids in drug synthesis (Zhang et al., 2022).
Antimicrobial Screening
The antimicrobial properties of benzofuran derivatives, including structures related to this compound, have been examined. Studies on 5-bromobenzofuran aryl ureas and carbamates reveal potential antimicrobial activities, suggesting these compounds could serve as frameworks for developing new antimicrobial drugs (Kumari et al., 2019).
Mechanism of Action
Target of Action
It is known that similar compounds are key intermediates in the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar levels .
Mode of Action
Based on its structural similarity to other sglt2 inhibitors, it is likely that it binds to the sglt2 protein in the kidneys, inhibiting the reabsorption of glucose and thereby reducing blood glucose levels .
Biochemical Pathways
As a potential sglt2 inhibitor, it would be expected to impact glucose metabolism by reducing renal glucose reabsorption and increasing urinary glucose excretion .
Result of Action
If it acts as an sglt2 inhibitor, it would be expected to lower blood glucose levels by increasing urinary glucose excretion .
properties
IUPAC Name |
5-bromo-2-(carbamoylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O3/c9-4-1-2-6(11-8(10)14)5(3-4)7(12)13/h1-3H,(H,12,13)(H3,10,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBBPPGNIRGLGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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